Guanosine, 5'-amino-5'-deoxy-

Vue d'ensemble

Description

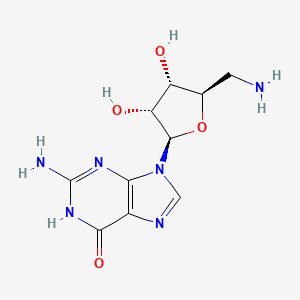

Guanosine, 5’-amino-5’-deoxy- is a modified nucleoside derived from guanosine. It is characterized by the substitution of the hydroxyl group at the 5’ position with an amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 5’-amino-5’-deoxy- typically involves the substitution of the 5’-hydroxyl group of guanosine with an amino group. One common method includes the use of 5’-deoxy-5’-iodoguanosine as an intermediate. This intermediate can be reacted with hydrazine hydrate to yield 5’-deoxy-5’-N-hydrazinoguanosine, which is then further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for Guanosine, 5’-amino-5’-deoxy- are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Guanosine, 5’-amino-5’-deoxy- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the purine ring or the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated compounds .

Applications De Recherche Scientifique

Overview

Guanosine, 5'-amino-5'-deoxy- is characterized by the substitution of the hydroxyl group at the 5' position with an amino group. This modification allows it to participate in various biochemical reactions and pathways, making it a valuable compound for research and development.

Chemistry

- Building Block for Nucleoside Synthesis : 5'-NH2-Guo serves as a precursor in the synthesis of more complex nucleoside analogs. It can be used to create derivatives that may have enhanced biological activity or improved pharmacological properties.

Biology

- Molecular Probes : The compound is studied for its role in nucleic acid interactions. Its modified structure allows it to act as a molecular probe for studying RNA and DNA dynamics.

- Cell Signaling : Guanosine derivatives are involved in cellular signaling pathways, particularly through modulation of cyclic guanosine monophosphate (cGMP) levels, which are crucial for various cellular functions.

Medicine

- Antiviral and Anticancer Properties : Research is ongoing into the potential therapeutic effects of 5'-NH2-Guo against viral infections and cancer. Preliminary studies indicate that it may inhibit viral replication and promote apoptosis in cancer cells.

- Drug Development : The compound's ability to interact with specific enzymes makes it a candidate for developing new drugs targeting nucleotide metabolism.

Industry

- Pharmaceuticals and Diagnostics : Guanosine, 5'-amino-5'-deoxy- is being explored for its use in pharmaceuticals, particularly as a component in diagnostic tools that require nucleic acid interactions.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Nucleoside synthesis | Serves as a building block for complex analogs |

| Biology | Molecular probes | Modulates cGMP levels affecting cell signaling |

| Medicine | Antiviral/anticancer | Inhibits viral replication; promotes cancer cell apoptosis |

| Industry | Drug development | Potential use in pharmaceuticals and diagnostics |

Case Studies

- Antiviral Activity : A study demonstrated that 5'-NH2-Guo exhibited significant antiviral activity against specific RNA viruses in vitro. The mechanism was linked to its incorporation into viral RNA, disrupting replication processes.

- Cancer Research : In animal models, administration of guanosine derivatives showed enhanced apoptosis in tumor cells compared to controls. This suggests a potential role in cancer therapy by targeting nucleotide metabolism pathways.

- Nucleic Acid Interactions : Research indicated that 5'-NH2-Guo can form stable complexes with RNA, enhancing the stability of RNA structures under physiological conditions. This property is advantageous for designing RNA-based therapeutics.

Mécanisme D'action

The mechanism of action of Guanosine, 5’-amino-5’-deoxy- involves its interaction with nucleic acids and proteins. It can act as an inhibitor of certain enzymes, such as DNA polymerases and purine nucleoside phosphorylases. These interactions can disrupt normal cellular processes, leading to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Guanosine: The parent compound, differing by the presence of a hydroxyl group at the 5’ position.

Deoxyguanosine: Lacks the hydroxyl group at the 2’ position of the ribose ring.

Acyclovir: An antiviral drug structurally similar to guanosine.

Uniqueness: Guanosine, 5’-amino-5’-deoxy- is unique due to the presence of the amino group at the 5’ position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain molecular targets and alter its reactivity compared to other nucleosides .

Activité Biologique

Guanosine, 5'-amino-5'-deoxy- (also referred to as 5'-NH2-Guo), is a guanosine analogue that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, cellular effects, and implications in research and medicine.

Guanosine, 5'-amino-5'-deoxy-, is synthesized as a building block for more complex nucleoside analogs. Its structure includes an amino group at the 5' position of the ribose sugar, which distinguishes it from natural guanosine. This modification allows it to participate in various biochemical reactions and interactions with enzymes critical for nucleotide metabolism.

Target Enzymes

5'-NH2-Guo acts primarily as a substrate for enzymes such as guanosine-inosine kinase and guanine phosphoribosyltransferase. These enzymes facilitate the phosphorylation of guanosine, converting it into guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are essential for cellular energy transfer and signaling pathways.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Purine Nucleotide Biosynthesis : It plays a crucial role in synthesizing purines, impacting DNA and RNA synthesis.

- Signal Transduction : It modulates levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various signaling pathways.

Influence on Cell Signaling

Guanosine, 5'-amino-5'-deoxy-, has been shown to influence cellular processes significantly. It affects cell signaling pathways by modulating cGMP levels, impacting processes such as cell growth, differentiation, and apoptosis. For instance, studies indicate that it can promote apoptosis in certain cancer cell lines, such as HuT-78 cells, through its interaction with nucleoside transporters .

Dosage Effects

Research indicates that the effects of 5'-NH2-Guo vary with dosage:

- Low Doses : Enhance cellular functions by providing essential nucleotides.

- High Doses : May lead to cytotoxic effects and disruptions in cellular metabolism.

Therapeutic Potential

The compound is being investigated for its potential antiviral and anticancer properties. Its ability to induce apoptosis in cancer cells suggests it could serve as a therapeutic agent or adjuvant in cancer treatments that utilize nucleoside-derived drugs .

Scientific Studies

Several studies have focused on the biological activities of guanosine derivatives:

- A study demonstrated that guanosine can significantly inhibit IL-2 production in T-cell lymphomas when applied at certain concentrations .

- Another research highlighted its role in enhancing the cytotoxicity of established nucleoside-derived cytostatic drugs by acting through specific nucleoside transporters .

Apoptotic Effects

In one notable study, the apoptotic effects of guanosine derivatives were examined on HuT-78 cells. The results indicated that these compounds could effectively reduce cell proliferation and induce apoptosis when administered at optimal concentrations. The cytotoxic effects were linked to the metabolism of these compounds into guanosine via nucleoside transport mechanisms .

Metabolic Pathways

The involvement of guanosine, 5'-amino-5'-deoxy-, in metabolic pathways was further elucidated through proteomic analyses showing its regulation of glycolytic enzymes. These findings suggest that the compound may play a dual role in promoting or inhibiting metabolic processes depending on the cellular context .

Propriétés

IUPAC Name |

2-amino-9-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYSPSHBRXOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296273 | |

| Record name | NSC108608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-84-7 | |

| Record name | NSC108608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC108608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.